ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
Brand Name: Vulcanchem
CAS No.: 838905-08-1
VCID: VC4711824
InChI: InChI=1S/C18H27N5O4/c1-5-27-14(24)11-23-13(10-22-8-6-12(2)7-9-22)19-16-15(23)17(25)21(4)18(26)20(16)3/h12H,5-11H2,1-4H3
SMILES: CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C
Molecular Formula: C18H27N5O4
Molecular Weight: 377.445

ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

CAS No.: 838905-08-1

Cat. No.: VC4711824

Molecular Formula: C18H27N5O4

Molecular Weight: 377.445

* For research use only. Not for human or veterinary use.

ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate - 838905-08-1

Specification

CAS No. 838905-08-1
Molecular Formula C18H27N5O4
Molecular Weight 377.445
IUPAC Name ethyl 2-[1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate
Standard InChI InChI=1S/C18H27N5O4/c1-5-27-14(24)11-23-13(10-22-8-6-12(2)7-9-22)19-16-15(23)17(25)21(4)18(26)20(16)3/h12H,5-11H2,1-4H3
Standard InChI Key AVHPCODJYBORDE-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, ethyl 2-[1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate, reflects its intricate architecture . Its molecular formula is C₁₈H₂₇N₅O₄, with a molecular weight of 377.445 g/mol . Key structural features include:

  • A purine backbone substituted at positions 1 and 3 with methyl groups.

  • A 4-methylpiperidin-1-ylmethyl group at position 8, introducing a nitrogen-containing heterocycle.

  • An ethyl acetate ester at position 7, enhancing lipophilicity and potential prodrug characteristics .

The 3D conformation, as depicted in PubChem, reveals a planar purine ring system with the piperidine and ester groups adopting distinct spatial orientations . This steric arrangement may influence receptor binding and metabolic stability in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:

  • Alkylation: Introduction of the 4-methylpiperidinylmethyl group via nucleophilic substitution or reductive amination .

  • Esterification: Attachment of the ethyl acetate moiety using acetyl chloride or anhydride under basic conditions .

  • Purification: High-Performance Liquid Chromatography (HPLC) and column chromatography ensure >95% purity, as reported by VulcanChem.

A representative synthetic route is outlined below:

Purine coreMethylation (1,3-positions)IntermediatePiperidinylmethylationSubstituted purineEsterificationFinal product\text{Purine core} \xrightarrow{\text{Methylation (1,3-positions)}} \text{Intermediate} \xrightarrow{\text{Piperidinylmethylation}} \text{Substituted purine} \xrightarrow{\text{Esterification}} \text{Final product}

Reaction Dynamics

The compound participates in reactions typical of purines and esters:

  • Ester hydrolysis: Under acidic or alkaline conditions, the ethyl acetate group hydrolyzes to yield the carboxylic acid derivative .

  • Nucleophilic substitution: The piperidine nitrogen may undergo quaternization or further alkylation .

  • Oxidation: The purine’s dioxo groups render it susceptible to redox reactions, particularly at elevated temperatures.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight377.445 g/mol
Melting PointNot reported-
SolubilitySoluble in DMSO, methanol, chloroform
LogP (Partition Coefficient)Estimated 1.8–2.3 (moderate lipophilicity)Computational models

The compound’s solubility profile suggests compatibility with organic solvents, facilitating formulation for in vitro assays. Its logP value indicates moderate membrane permeability, a desirable trait for central nervous system (CNS) targeting .

Biological Activity and Mechanisms

Metabolic Pathways

Purine derivatives are metabolized via hepatic enzymes (e.g., CYP450) and excreted as uric acid or allantoin . The ethyl ester group may undergo hydrolysis in vivo, releasing the active carboxylic acid metabolite .

Applications in Drug Development

Prodrug Design

The ethyl ester moiety serves as a prodrug strategy, enhancing oral bioavailability. Post-absorption esterase-mediated hydrolysis releases the active drug, as seen in antivirals like tenofovir disoproxil .

Structure-Activity Relationship (SAR) Studies

Modifications to the piperidine or ester groups alter potency and selectivity:

  • Piperidine methylation: Enhances blood-brain barrier penetration .

  • Ester chain length: Shorter chains (e.g., methyl) reduce half-life compared to ethyl .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (CDCl₃) signals at δ 1.25 (t, 3H, CH₂CH₃), 3.42 (s, 6H, N-CH₃), and 4.15 (q, 2H, OCH₂) .

  • MS: ESI-MS m/z 378.4 [M+H]⁺, confirming molecular weight.

Chromatography

HPLC retention time: 12.7 min (C18 column, acetonitrile/water gradient).

Comparative Analysis with Related Compounds

CompoundCAS No.Key DifferencesBioactivity
EVT-11558059-Dibenzylamino substitutionKinase inhibition
Theophylline58-55-9Lack of piperidine/esterBronchodilation
FSP (Organoselenium purine)-Selenium substitutionNeuroprotection

This compound’s piperidine and ester groups confer unique pharmacokinetic advantages over simpler purines like theophylline .

Future Directions

  • In vivo efficacy studies: Evaluate bioavailability and therapeutic index in animal models.

  • Target identification: Use computational docking to predict kinase or receptor targets.

  • Prodrug optimization: Explore alternative ester groups (e.g., isopropyl) for sustained release.

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